N-(4-bromo-3-methylphenyl)-2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide N-(4-bromo-3-methylphenyl)-2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide
Brand Name: Vulcanchem
CAS No.: 1223967-12-1
VCID: VC4703789
InChI: InChI=1S/C23H24BrN3O4S2/c1-3-4-5-16-6-9-18(10-7-16)33(30,31)20-13-25-23(27-22(20)29)32-14-21(28)26-17-8-11-19(24)15(2)12-17/h6-13H,3-5,14H2,1-2H3,(H,26,28)(H,25,27,29)
SMILES: CCCCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC(=C(C=C3)Br)C
Molecular Formula: C23H24BrN3O4S2
Molecular Weight: 550.49

N-(4-bromo-3-methylphenyl)-2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide

CAS No.: 1223967-12-1

Cat. No.: VC4703789

Molecular Formula: C23H24BrN3O4S2

Molecular Weight: 550.49

* For research use only. Not for human or veterinary use.

N-(4-bromo-3-methylphenyl)-2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide - 1223967-12-1

Specification

CAS No. 1223967-12-1
Molecular Formula C23H24BrN3O4S2
Molecular Weight 550.49
IUPAC Name N-(4-bromo-3-methylphenyl)-2-[[5-(4-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C23H24BrN3O4S2/c1-3-4-5-16-6-9-18(10-7-16)33(30,31)20-13-25-23(27-22(20)29)32-14-21(28)26-17-8-11-19(24)15(2)12-17/h6-13H,3-5,14H2,1-2H3,(H,26,28)(H,25,27,29)
Standard InChI Key YWMPBKAXDWVATE-UHFFFAOYSA-N
SMILES CCCCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC(=C(C=C3)Br)C

Introduction

N-(4-bromo-3-methylphenyl)-2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide is a complex organic compound belonging to the class of thioacetamides. It is characterized by its intricate molecular structure, which includes a bromo-methylphenyl group, a sulfonyl group, and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

Synthesis of N-(4-bromo-3-methylphenyl)-2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide

The synthesis of this compound typically involves multiple steps, often conducted under controlled conditions using solvents such as dimethyl sulfoxide (DMSO) or acetonitrile. Bases like triethylamine are commonly used to facilitate nucleophilic substitutions. The reaction conditions, including temperature and pH, must be carefully optimized to achieve high yields and minimize side reactions.

Synthesis Steps:

  • Preparation of Starting Materials: The synthesis begins with the preparation of the necessary starting materials, including the bromo-methylphenylamine and the sulfonylpyrimidine derivative.

  • Nucleophilic Substitution: The bromo-methylphenylamine is then reacted with the sulfonylpyrimidine derivative in the presence of a base to form the thioacetamide linkage.

  • Purification: The final product is purified using techniques such as chromatography to ensure high purity.

Biological Activities and Applications

Research on compounds with similar structures suggests potential applications in inhibiting cancer cell proliferation and exhibiting antimicrobial properties. The unique structural features of N-(4-bromo-3-methylphenyl)-2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide make it an interesting candidate for further studies aimed at developing new therapeutic agents.

Potential Applications:

  • Anticancer Agents: The compound's ability to inhibit cancer cell growth makes it a promising candidate for cancer therapy.

  • Antimicrobial Agents: Its antimicrobial properties could be leveraged to develop new antibiotics or antifungal drugs.

Future Research Directions:

  • In Vitro Studies: Conduct cell-based assays to evaluate the compound's efficacy against various cancer cell lines and microbial strains.

  • In Vivo Studies: Perform animal studies to assess the compound's safety and efficacy in a biological system.

Data Table: Potential Biological Activities

CompoundBiological ActivityPotential Applications
N-(4-bromo-3-methylphenyl)-2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamideAnticancer, AntimicrobialCancer Therapy, Antibiotics

References:
- Evitachem. N-(4-bromo-3-methylphenyl)-2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide.

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